molecular formula C8H9FN2O2 B13255433 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid

2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid

Cat. No.: B13255433
M. Wt: 184.17 g/mol
InChI Key: CDSNBGBPJCXKNW-UHFFFAOYSA-N
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Description

2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid is a chemical compound with the molecular formula C8H9FN2O2 It is an amino acid derivative that contains a fluorinated pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the diazotization of substituted 2-aminopyridines followed by nucleophilic substitution reactions . The reaction conditions often include the use of sodium nitrite (NaNO2) in hydrofluoric acid (HF) to achieve the desired fluorination .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve crystallization or chromatography techniques to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the fluoropyridine ring to a more saturated form.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the pyridine ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. The fluoropyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the amino acid moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(6-fluoropyridin-3-yl)propanoic acid
  • 2-Amino-3-(5-chloropyridin-3-yl)propanoic acid
  • 2-Amino-3-(5-bromopyridin-3-yl)propanoic acid

Uniqueness

2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid is unique due to the presence of the fluorine atom on the pyridine ring. This fluorination can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets compared to its non-fluorinated analogs .

Properties

IUPAC Name

2-amino-3-(5-fluoropyridin-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2/c9-6-1-5(3-11-4-6)2-7(10)8(12)13/h1,3-4,7H,2,10H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSNBGBPJCXKNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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